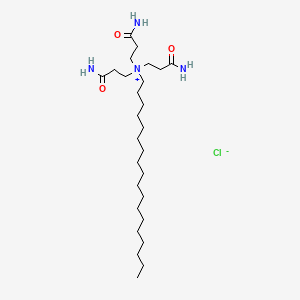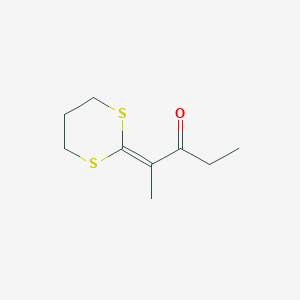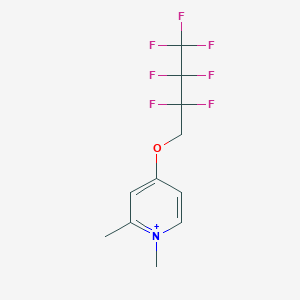
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium typically involves the reaction of 1,2-dimethylpyridine with 2,2,3,3,4,4,4-heptafluorobutanol under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridinium compounds.
科学研究应用
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of specialty polymers and coatings due to its hydrophobic nature.
作用机制
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to effective inhibition or activation of the target pathways.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium stands out due to its unique combination of a pyridinium core and a heptafluorobutoxy group. This structure imparts distinct chemical properties, such as high hydrophobicity and chemical stability, making it more versatile in various applications compared to its analogs .
属性
CAS 编号 |
140160-19-6 |
|---|---|
分子式 |
C11H11F7NO+ |
分子量 |
306.20 g/mol |
IUPAC 名称 |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C11H11F7NO/c1-7-5-8(3-4-19(7)2)20-6-9(12,13)10(14,15)11(16,17)18/h3-5H,6H2,1-2H3/q+1 |
InChI 键 |
UMCBPDSMHKKJON-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C=CC(=C1)OCC(C(C(F)(F)F)(F)F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
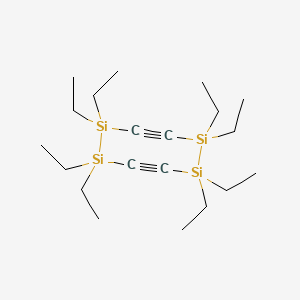
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
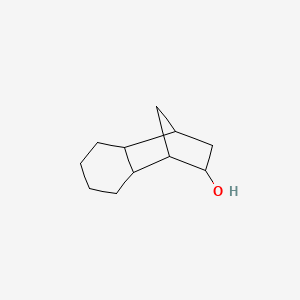
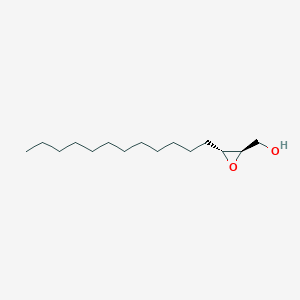
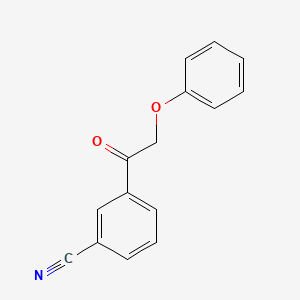
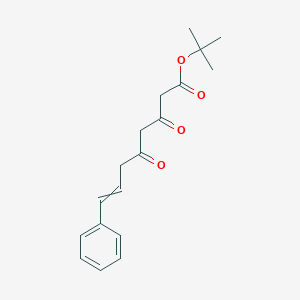
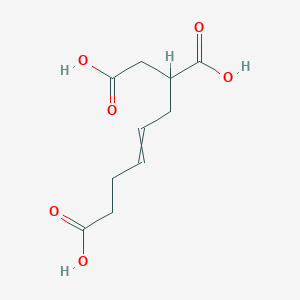

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
